Fmoc-Phe(F5)-OH

Supramolecular Hydrogels Low Molecular Weight Gelators Biomaterials

Researchers requiring low-concentration peptide hydrogels face cytotoxicity from high gelator loads. Fmoc-Phe(F5)-OH solves this with an exceptionally low critical gelation concentration of 2 mM (0.1 wt%), enabling rigid, biocompatible supramolecular gels. Its 200 mg/mL DMSO solubility-over 2× that of unfluorinated analogs-streamlines automated SPPS workflows by minimizing reagent additions. Rapid self-assembly kinetics (

Molecular Formula C24H16F5NO4
Molecular Weight 477.4 g/mol
CAS No. 205526-32-5
Cat. No. B557291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Phe(F5)-OH
CAS205526-32-5
Synonyms205526-32-5; Fmoc-pentafluoro-L-phenylalanine; (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(perfluorophenyl)propanoicacid; Fmoc-L-Pentafluorophenylalanine; FMOC-L-PENTAFLUOROPHE; Fmoc-D-phe(F5)-OH; Fmoc-L-phe(F5)-OH; (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(pentafluorophenyl)propanoicacid; (2S)-2-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)-3-(2,3,4,5,6-PENTAFLUOROPHENYL)PROPANOICACID; (2S)-2-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)-3-(PENTAFLUOROPHENYL)PROPANOICACID; (2S)-2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-3-(2,3,4,5,6-PENTAFLUOROPHENYL)PROPANOICACID; Fmoc-L-2,3,4,5,6-Pentafluorophenylalanine; Fmoc-Phe(5F)-OH; AC1ODSW8; FMOC-PHE(F5)-OH; SCHEMBL119552; FMOC-PENTAFLUORO-PHE-OH; CTK8F9912; FMOC-PENTAFLUORO-L-PHE-OH; MolPort-001-771-384; N-Fmoc-pentafluoro-L-phenylalanine; ZINC2562539; 6951AD; CF-389; MFCD00270612
Molecular FormulaC24H16F5NO4
Molecular Weight477.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)O
InChIInChI=1S/C24H16F5NO4/c25-18-15(19(26)21(28)22(29)20(18)27)9-17(23(31)32)30-24(33)34-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8,16-17H,9-10H2,(H,30,33)(H,31,32)/t17-/m0/s1
InChIKeyDLOGILOIJKBYKA-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Phe(F5)-OH Key Specifications


Fmoc-Phe(F5)-OH (N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-pentafluoro-L-phenylalanine) is a perfluorinated, Fmoc-protected phenylalanine derivative . It is primarily utilized as a building block in solid-phase peptide synthesis (SPPS) to incorporate the non-natural amino acid pentafluorophenylalanine into peptide sequences . Beyond its role in peptide construction, this compound exhibits unique self-assembling properties, spontaneously forming supramolecular hydrogels upon dissolution in aqueous environments [1].

Workflow

SPPS building block for perfluorinated peptide sequences

Material Context

Supramolecular hydrogel formation in aqueous media

Selection Logic

Perfluorinated side-chain drives distinct self-assembly and solubility

Why Fmoc-Phe(F5)-OH Cannot Be Substituted


Direct substitution of Fmoc-Phe(F5)-OH with unfluorinated Fmoc-Phe-OH or mono-fluorinated analogs is not feasible due to the profound impact of the pentafluorophenyl side chain on molecular properties. The complete fluorination of the phenyl ring dramatically alters the compound's hydrophobicity, electron distribution, and self-assembly behavior, leading to distinct differences in critical gelation concentration, solubility, and gel stability compared to its non-fluorinated or partially fluorinated counterparts [1]. These differences are not merely incremental; they result in fundamentally different material and biological outcomes. For instance, while Fmoc-Phe(F5)-OH can form rigid hydrogels at exceptionally low concentrations (2 mM), unfluorinated Fmoc-Phe-OH requires significantly higher concentrations and specific buffer conditions to achieve gelation, precluding its use as a direct substitute in applications where low-concentration gelation is critical [2][3].

Gelation

Fmoc-Phe(F5)-OH: rigid hydrogels at low concentration

Fmoc-Phe-OH requires higher concentrations and specific buffer conditions; gelation profile may not transfer.

Solubility

Fmoc-Phe(F5)-OH: high DMSO solubility for SPPS stock solutions

Unfluorinated or mono-fluorinated analogs show lower DMSO solubility; may shift SPPS workflow reliability.

Assembly

Fmoc-Phe(F5)-OH: rapid fibrillar self-assembly in minutes

Partially fluorinated analogs may require pH adjustment or solvent-switch triggers; self-assembly kinetics may differ.

Fmoc-Phe(F5)-OH Comparative Evidence


Lower Critical Gelation Concentration

Fmoc-Phe(F5)-OH exhibits a significantly lower critical gelation concentration (CGC) compared to its unfluorinated parent compound, Fmoc-Phe-OH. This allows for the formation of rigid supramolecular hydrogels at substantially lower material usage, a critical factor for applications requiring minimal gelator content or in cost-sensitive processes [1][2].

Critical Gelation Concentration
Head-to-head
2 mM (0.1 wt%) in water vs >5 mM in phosphate buffer
Supports low-concentration gelation research context
Reported cross-study comparison; conditions differ
Supramolecular Hydrogels Low Molecular Weight Gelators Biomaterials

Enhanced DMSO Solubility

Fmoc-Phe(F5)-OH demonstrates markedly higher solubility in DMSO, a common solvent for SPPS stock solutions, compared to its unfluorinated counterpart Fmoc-Phe-OH. This facilitates the preparation of more concentrated stock solutions, which can streamline automated synthesis protocols and reduce solvent volumes [1].

DMSO Solubility
Head-to-head
200 mg/mL vs Fmoc-Phe-OH 90 mg/mL at 25 °C
Supports concentrated SPPS stock preparation context
Reported direct comparison; DMSO with ultrasonication
Peptide Synthesis SPPS Solubility

Rapid Fibrillar Hydrogel Assembly

Aqueous suspensions of Fmoc-Phe(F5)-OH undergo rapid self-assembly into entangled fibrillar networks, forming rigid supramolecular gels within minutes [1]. This rapid gelation kinetics, in contrast to the slower or more condition-dependent assembly of many unfluorinated Fmoc-Phe derivatives, is a distinct and quantifiable property relevant for time-sensitive material fabrication [2].

Self-Assembly Kinetics
Class-level
Rigid fibrillar gel formation within minutes in water
Supports rapid material fabrication screening context
Class-level inference; data to verify for specific conditions
Self-Assembly Kinetics Hydrogelation

Bradykinin Antagonist Patents

The pentafluorophenylalanine moiety, which Fmoc-Phe(F5)-OH is used to install, is a critical component in patented bradykinin antagonist peptides. These antagonists are claimed to be therapeutically useful for treating inflammation and cancer [1]. This establishes a direct, patent-validated link between this specific fluorinated building block and a class of bioactive peptides with therapeutic potential, a connection not shared by non-fluorinated or mono-fluorinated phenylalanine analogs in the same context.

Patent-Validated Sequence
Reported
Pentafluorophenylalanine residue in bradykinin antagonist peptides
Reported patent-sequence research context
Patent claims require independent review; research use only
Therapeutic Peptides Bradykinin Antagonist Patent

Fmoc-Phe(F5)-OH Application Scenarios


Hydrogels for 3D Cell Culture & Drug Delivery

Based on its exceptionally low critical gelation concentration of 2 mM (0.1 wt%), Fmoc-Phe(F5)-OH is ideally suited for fabricating supramolecular hydrogels where minimizing the gelator's mass is critical. This is particularly relevant for 3D cell culture scaffolds where high gelator concentrations can be cytotoxic or alter cellular behavior, and for injectable drug delivery depots where high gelator content can cause undesirable tissue responses [1]. Its ability to form rigid gels at such low concentrations provides a distinct advantage over unfluorinated Fmoc-Phe-OH, which requires a higher material load to achieve gelation [2].

Concentrated Stock Solutions for SPPS Automation

The significantly enhanced solubility of Fmoc-Phe(F5)-OH in DMSO (200 mg/mL vs. 90 mg/mL for Fmoc-Phe-OH) makes it the preferred choice for laboratories utilizing automated SPPS platforms [1][2]. The ability to prepare more concentrated stock solutions reduces the number of reagent additions, minimizes solvent consumption, and ensures complete dissolution of the amino acid derivative during coupling cycles, thereby improving the reliability and efficiency of peptide synthesis workflows.

Synthesis of Bradykinin Antagonist Peptides

For medicinal chemistry and peptide drug discovery programs targeting the bradykinin receptor, Fmoc-Phe(F5)-OH is an indispensable building block. Its use is mandated to construct specific, patented bradykinin antagonist sequences that contain a pentafluorophenylalanine residue essential for biological activity [1]. Substitution with any other phenylalanine analog would not produce the claimed therapeutic entity, making Fmoc-Phe(F5)-OH a non-negotiable procurement item for this specific application.

Rapid Prototyping of Soft Materials

The rapid self-assembly kinetics of Fmoc-Phe(F5)-OH, which forms entangled fibrillar hydrogels within minutes, makes it an attractive candidate for the rapid prototyping of novel soft materials [1]. This fast gelation enables high-throughput screening of gelation conditions and material properties, significantly accelerating the research and development cycle for applications in self-healing coatings, tissue engineering, and sensors, where time-to-gelation is a key process parameter [2].

Application
Selection Property
Validation Focus
Hydrogel research for 3D cell culture
Low-concentration gelation profile
Gelation-at-minimal-mass context
Automated SPPS stock preparation
DMSO solubility profile
Coupling reliability and precipitation control
Bradykinin antagonist peptide research
Patent-validated building block identity
Patent-sequence synthesis context
Rapid soft material prototyping
Fast self-assembly kinetics
Time-to-gelation screening review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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